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Compound of Interest

N-(5-bromopyridin-2-yl)-4-
Compound Name:
methylbenzenesulfonamide

Cat. No.: B374099

An In-depth Technical Guide to N-(5-
bromopyridin-2-yl)-4-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and
potential biological properties of the compound N-(5-bromopyridin-2-yl)-4-
methylbenzenesulfonamide. Due to the limited availability of specific experimental data for
this exact molecule in publicly accessible literature, this guide combines general principles of
sulfonamide chemistry, data from closely related analogs, and established experimental
protocols to serve as a foundational resource for researchers.

Chemical Identity and Physical Properties

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a synthetic organic compound
featuring a sulfonamide linkage between a 4-methylbenzenesulfonyl group (tosyl group) and a
5-bromopyridin-2-amine moiety.

Table 1: Physical and Chemical Properties
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Property

Value

SourcelJustification

Molecular Formula

C12H11BrN202S

Calculated

Molecular Weight

343.20 g/mol

Calculated

Appearance

Expected to be a solid at room
temperature. The color can
range from white to off-white or

pale yellow.

General property of

sulfonamides.

Melting Point

Not available. A related
compound, N-(5-Bromopyridin-
3-yl)benzenesulfonamide, has
a melting point of 196-197 °C.

[1]

Solubility

Expected to have low solubility
in water and higher solubility in
organic solvents such as
dichloromethane, chloroform,

ethyl acetate, and acetone.

General solubility of

sulfonamides.

pKa (Sulfonamide N-H)

Estimated to be in the range of
7-10.

The acidity of the sulfonamide
proton is influenced by the
electron-withdrawing nature of

the sulfonyl group and the
pyridyl ring.

Synthesis

The synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide typically involves

the reaction of 2-amino-5-bromopyridine with 4-methylbenzenesulfonyl chloride in the presence

of a base.

General Experimental Protocol

This protocol is a generalized procedure based on standard methods for sulfonamide synthesis

and should be optimized for specific laboratory conditions.

Reaction Scheme:
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Figure 1: General synthesis of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide.
Materials:
¢ 2-Amino-5-bromopyridine
e 4-Methylbenzenesulfonyl chloride (TsCl)
e Pyridine or Triethylamine (EtsN)
¢ Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
o Saturated aqueous sodium bicarbonate (NaHCOs3) solution
e Brine (saturated aqueous NaCl solution)
e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0a4)
¢ Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:
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Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-5-
bromopyridine (1.0 eq) in anhydrous DCM or THF.

Addition of Base: Add pyridine or triethylamine (1.2-1.5 eq) to the solution and cool the
mixture to 0 °C in an ice bath.

Addition of Sulfonyl Chloride: Slowly add a solution of 4-methylbenzenesulfonyl chloride (1.1
eq) in the same anhydrous solvent to the reaction mixture.

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor
the progress of the reaction by Thin Layer Chromatography (TLC).

Work-up:

o Quench the reaction by adding water or a saturated aqueous solution of NaHCO:s.

[¢]

Separate the organic layer.

o

Wash the organic layer sequentially with water and brine.

[e]

Dry the organic layer over anhydrous MgSOas or Naz2SOa.

o

Filter and concentrate the organic layer under reduced pressure to obtain the crude
product.

Purification: Purify the crude product by column chromatography on silica gel using a
suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Chemical Properties and Reactivity

The chemical reactivity of N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is dictated
by its functional groups: the sulfonamide linkage, the bromopyridine ring, and the tosyl group.

o Sulfonamide N-H: The proton on the sulfonamide nitrogen is acidic and can be deprotonated
by a base. The resulting anion is a good nucleophile.

o Bromopyridine Ring: The bromine atom on the pyridine ring can participate in various cross-
coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for further functionalization of
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the molecule. The pyridine nitrogen is basic and can be protonated or coordinated to metal

ions.

o Tosyl Group: The tosyl group is generally stable but can be cleaved under certain reductive
conditions.

Spectral Data (Predicted and Analog-Based)

Specific spectral data for N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is not
readily available. The following tables provide predicted and analog-based data for
characterization purposes.

Table 2: Predicted *H NMR Spectral Data (in CDClIs, 400 MHZz)

. . Justification
Chemical Shift (6,

) Multiplicity Assighment (based on similar
m
PP structures)[2]
Downfield due to
roximity to nitrogen
~8.3 d H-6 (pyridine) P y. ) g
and deshielding from
the sulfonamide.
o Coupled to H-3 and H-
~7.8 dd H-4 (pyridine) 6
Protons ortho to the
~7.7 d H-2', H-6' (tosyl)
sulfonyl group.
Protons meta to the
~7.3 d H-3', H-5' (tosyl)
sulfonyl group.
~7.2 d H-3 (pyridine) Coupled to H-4.
Methyl group on the
~2.4 S CHs (tosyl) yigroup

tosyl ring.

Table 3: Predicted 3C NMR Spectral Data (in CDCls, 100 MHz)
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Chemical Shift (0, ppm)

. Justification (based on
Assignment o
similar structures)[2]

Carbon attached to the

~150-155 C-2 (pyridine) ] )
sulfonamide nitrogen.
~148 C-6 (pyridine)
Carbon attached to the methyl
~144 C-4' (tosyl)
group.
~140 C-4 (pyridine)
Carbon attached to the
~136 C-1' (tosyl)
sulfonyl group.
~129 C-3', C-5' (tosyl)
~127 C-2', C-6' (tosyl)
~115 C-3 (pyridine)
~110 C-5 (pyridine) Carbon attached to bromine.
~21 CHs (tosyl)

Table 4: Predicted FT-IR Spectral Data

Justification (based on

Wavenumber (cm~—?) Assignment general sulfonamide
spectra)

3300-3200 N-H stretch

1350-1320 Asymmetric SOz stretch

1170-1150 Symmetric SO: stretch

1600-1450 Aromatic C=C stretch

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak

[M]* and/or the protonated molecular ion peak [M+H]*. Common fragmentation patterns for
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sulfonamides involve cleavage of the S-N bond and the C-S bond.

Potential Biological Activities and Signaling
Pathways

While no specific biological activity has been reported for N-(5-bromopyridin-2-yl)-4-
methylbenzenesulfonamide, the sulfonamide moiety is a well-known pharmacophore present

in a wide range of therapeutic agents.

Anticancer Activity

Many sulfonamide derivatives have been investigated for their anticancer properties.[1][3][4][5]
The proposed mechanisms of action often involve the inhibition of key enzymes involved in
tumor growth and proliferation, such as carbonic anhydrases.
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Figure 2: Potential mechanism of anticancer activity via carbonic anhydrase inhibition.

Enzyme Inhibition

Sulfonamides are known inhibitors of various enzymes, including carbonic anhydrases,
kinases, and proteases.[6][7] The specific inhibitory profile of N-(5-bromopyridin-2-yl)-4-
methylbenzenesulfonamide would need to be determined through enzymatic assays.

Experimental Workflows
Synthesis and Purification Workflow
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Figure 3: Workflow for the synthesis and purification of the target compound.
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In Vitro Anticancer Activity Screening Workflow

Culture Cancer Cell Lines

:

Treat Cells with Various
Concentrations of Compound

:

Incubate for 48-72h

l

Perform Cell Viability Assay
(e.g., MTT)

:

Analyze Data and
Calculate IC50

Click to download full resolution via product page
Figure 4: General workflow for in vitro anticancer activity screening.

Conclusion

N-(5-bromopyridin-2-yl)-4-methylbenzenesulfonamide is a molecule with significant
potential for further investigation in the fields of medicinal chemistry and drug discovery. Its
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synthesis is straightforward, and its structure offers multiple points for further chemical
modification. The presence of the sulfonamide moiety suggests a range of potential biological
activities that warrant exploration. This technical guide provides a starting point for researchers
interested in synthesizing, characterizing, and evaluating the therapeutic potential of this and
related compounds. Further experimental work is necessary to fully elucidate its
physicochemical properties and biological functions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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